molecular formula C11H23NO5 B558498 Boc-DL-leu-OH H2O CAS No. 200937-21-9

Boc-DL-leu-OH H2O

Cat. No. B558498
CAS RN: 200937-21-9
M. Wt: 249.3 g/mol
InChI Key: URQQEIOTRWJXBA-UHFFFAOYSA-N
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Description

Boc-DL-leu-OH H2O, also known as BOC-DL-Leucine monohydrate, is a compound with the molecular formula C11H23NO5 . It is an N-Boc-protected form of D-Leucine . D-Leucine is an unnatural isomer of L-Leucine that acts as an auto-inhibitor of lactic streptococci and shows potent anti-seizure effect .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2 . The Canonical SMILES representation is CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.30 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The exact mass is 249.15762283 g/mol .

Safety and Hazards

When handling Boc-DL-leu-OH H2O, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Boc-DL-leu-OH H2O, also known as Boc-DL-Leucine monohydrate, is an N-Boc-protected form of D-Leucine . D-Leucine is an unnatural isomer of L-Leucine that acts as an auto-inhibitor of lactic streptococci . The primary targets of this compound are therefore the lactic streptococci, a group of bacteria that play a significant role in various biochemical processes.

Mode of Action

The compound interacts with its targets by acting as an auto-inhibitor. This means that it inhibits the activity of lactic streptococci, thereby affecting their function

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and activity may be affected by factors such as temperature and pH. It is recommended to store the compound at 2-8 °C , suggesting that it may be sensitive to higher temperatures. Furthermore, the presence of other substances in the environment, such as other bacteria or biochemicals, could potentially interact with the compound and affect its action.

properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQQEIOTRWJXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660403
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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